molecular formula C10H15NO2S B8307398 2-(3,4-Dimethoxy-phenylsulfanyl)-ethylamine

2-(3,4-Dimethoxy-phenylsulfanyl)-ethylamine

Cat. No. B8307398
M. Wt: 213.30 g/mol
InChI Key: VNNUBNYRLMPLCR-UHFFFAOYSA-N
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Patent
US07192950B2

Procedure details

To a cold (0° C.) solution of (3,4-dimethoxy-phenylsulfanyl)-acetonitrile (7.53 g, 36.0 mmol) in anhydrous THF (41 ml), was added portionwise NaBH4 (1.22 g, 32.0 mmol) and dropwise a solution of BF3.OEt2 (5.37 ml, 20.0 mmol) in anhydrous THF (13.4 ml) over 30 min. The resulting mixture was stirred at RT for 3 h under nitrogen. The mixture was concentrated in vacuo, the residue was dissolved in CH2Cl2 and washed with HCl 37%. The aqueous phase was neutralized with NaOH 30% and extracted with CH2Cl2. The combined organic phases were dried over anhydrous MgSO4, filtered and concentrated to give a crude oil. Flash chromatography (CH2Cl2/MeOH: 9/1) gave the title product (3.6 g, 46%).
Quantity
7.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.4 mL
Type
solvent
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:11][CH2:12][C:13]#[N:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[BH4-].[Na+].B(F)(F)F.CCOCC.C(Cl)Cl.CO>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:11][CH2:12][CH2:13][NH2:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
7.53 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)SCC#N
Name
Quantity
1.22 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
41 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.37 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
13.4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 3 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with HCl 37%
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)SCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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